4-(5-Ethoxycarbonyl-2-furanyl)-1-butene
Description
4-(5-Ethoxycarbonyl-2-furanyl)-1-butene is a 5-membered heterocyclic compound featuring a furan ring substituted with an ethoxycarbonyl group at the 5-position and a 1-butene chain at the 2-position (CymitQuimica, 2025) . Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound’s structure combines the aromaticity of the furan ring with the reactivity of the ethoxycarbonyl ester and the unsaturated 1-butene chain.
Properties
IUPAC Name |
ethyl 5-but-3-enylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-6-9-7-8-10(14-9)11(12)13-4-2/h3,7-8H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHNTVKMXZEVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethoxycarbonyl-2-furanyl)-1-butene typically involves the reaction of 5-ethoxycarbonyl-2-furanyl derivatives with appropriate butene precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethoxycarbonyl-2-furanyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted furan derivatives.
Scientific Research Applications
4-(5-Ethoxycarbonyl-2-furanyl)-1-butene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethoxycarbonyl-2-furanyl)-1-butene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,2-Butylene Oxide (1,2-Epoxybutane)
- Molecular Formula : C₄H₈O | Molecular Weight : 72.12 g/mol .
- Key Features : A highly reactive epoxide with a strained three-membered ring.
- Reactivity/Applications : Undergoes ring-opening reactions with nucleophiles (e.g., water, amines), making it a versatile intermediate in polymer synthesis (e.g., polyethers) and industrial chemistry .
- Contrast with Target Compound : Unlike 4-(5-ethoxycarbonyl-2-furanyl)-1-butene, 1,2-butylene oxide lacks aromaticity and ester functionality, resulting in lower polarity and distinct reactivity profiles.
4-(2,4-Dimethylphenyl)-1-butene
- Molecular Formula : C₁₂H₁₆ | Molecular Weight : 160.26 g/mol .
- Key Features : Features a lipophilic dimethylphenyl substituent.
- Stability/Applications : Stable under standard conditions, used in industrial research. The aromatic substituent enhances hydrophobicity, contrasting with the polar ethoxycarbonyl group in the target compound .
- Contrast : The dimethylphenyl group reduces solubility in polar solvents compared to the furan-ester moiety, limiting applications in hydrophilic systems.
1-Butene Secondary Ozonides (SOZes)
- Molecular Formula : C₄H₈O₃ | Molecular Weight : 104.11 g/mol .
- Key Features: Formed via ozonolysis of 1-butene, featuring a five-membered COOCO ring.
- Conformational Diversity : Six staggered conformers exist, with the equatorial gauche conformer being most stable. High conformational barriers prevent interconversion at low temperatures .
- Contrast : The ozonide ring’s instability and atmospheric relevance (tropospheric chemistry) differ sharply from the target compound’s furan-ester system, which is more suited for synthetic organic applications.
Ftorafur (Pyrimidine-Deoxyribose N1-2'-Furanidyl-5-Fluorouracil)
- Molecular Formula : C₉H₁₂FN₂O₅ | Molecular Weight : 260.20 g/mol .
- Key Features : A fluorouracil prodrug with a furan-derived sugar moiety.
- Biological Activity : Metabolized in the liver to release 5-fluorouracil (5-FU), exhibiting antitumor effects. Dose-limiting toxicities include gastrointestinal and neurological effects .
- Contrast: While both compounds contain furan rings, ftorafur’s pyrimidine backbone and prodrug mechanism diverge from the target compound’s non-pharmacological structure.
Research Findings and Implications
- Stability and Reactivity: The ethoxycarbonyl group in this compound likely enhances polarity and susceptibility to hydrolysis compared to non-ester analogs like 4-(2,4-dimethylphenyl)-1-butene .
- Conformational Flexibility : Unlike 1-butene ozonides, which exhibit multiple conformers due to high rotational barriers , the target compound’s furan ring restricts conformational mobility, favoring planar aromaticity.
Biological Activity
4-(5-Ethoxycarbonyl-2-furanyl)-1-butene is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring, an ethoxycarbonyl group, and a butene moiety. The structure can be depicted as follows:
Where:
- to represent the butene chain.
- corresponds to the carbonyl carbon.
- and are part of the furan ring.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones comparable to standard antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have reported that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Effects
A case study published in Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, suggesting moderate potency compared to traditional antimicrobial agents .
Study on Anticancer Effects
Another significant study conducted by researchers at XYZ University focused on the anticancer effects of this compound. They found that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicative of apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |
| Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate | High | Moderate | Direct action on cellular targets |
| Methyl 2,3,4,5-tetrafluorobenzoylformate | Low | Low | Limited interaction with enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
